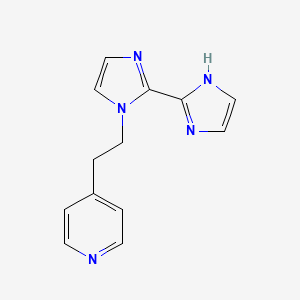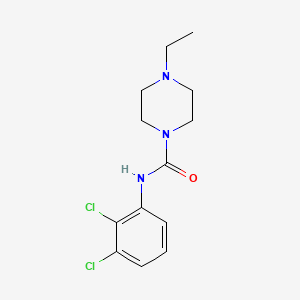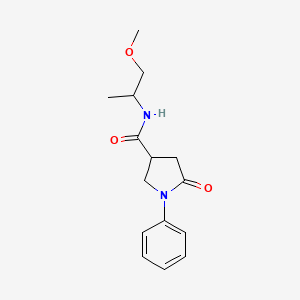
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole, also known as PEBI, is a biologically active compound that has gained attention in recent years due to its potential applications in scientific research. PEBI is a heterocyclic organic compound that contains two imidazole rings and a pyridine ring. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The exact mechanism of action of 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitter levels and melanin synthesis, respectively.
Biochemical and Physiological Effects:
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as antibacterial, antifungal, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole in scientific research is its ability to exhibit a range of biological activities, making it a valuable tool for studying various biological processes. However, one of the limitations of using 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole, including the development of new synthetic methods for producing 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole and the investigation of its potential applications in the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole and to identify potential side effects associated with its use.
Méthodes De Synthèse
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole can be synthesized using a variety of methods, including the condensation of two different imidazole derivatives and the reaction of 4-chloro-2-aminopyridine with imidazole. One of the most commonly used methods for synthesizing 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole is the reaction of 4-chloro-2-aminopyridine with 1,2-diaminobenzene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-(2-pyridin-4-ylethyl)-1H,1'H-2,2'-biimidazole has been found to exhibit antioxidant and anti-inflammatory properties, making it a valuable tool for studying various biological processes.
Propriétés
IUPAC Name |
4-[2-[2-(1H-imidazol-2-yl)imidazol-1-yl]ethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-4-14-5-2-11(1)3-9-18-10-8-17-13(18)12-15-6-7-16-12/h1-2,4-8,10H,3,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJXWESZKSCQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCN2C=CN=C2C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B5330399.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl methanesulfonate](/img/structure/B5330409.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330421.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5330432.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5330438.png)